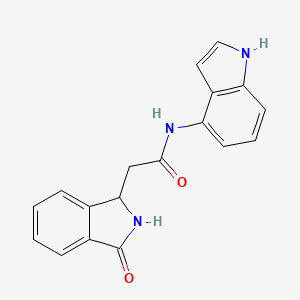![molecular formula C19H22N2O5S B11127811 ethyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11127811.png)
ethyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of fused thiazolopyrimidines. Its chemical formula is C24H24N2O4S . The structural characterization has been performed using single crystal X-ray study, DFT calculations, and Hirshfeld surface analysis . The molecular packing in the crystal is mainly stabilized by C–H…O and C–H…π interactions.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common method involves the condensation of appropriate starting materials, followed by cyclization. For example:
- Condensation and Cyclization :
- Start with 3,4-dimethoxybenzaldehyde and ethyl 2-aminothiazole-4-carboxylate .
- React them under suitable conditions (e.g., reflux in ethanol) to form the desired compound.
Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic routes, optimization of reaction conditions, and scalability. specific industrial processes are proprietary and not widely disclosed.
Chemical Reactions Analysis
Reactivity:: The compound can undergo various reactions:
- Oxidation : Oxidative transformations can modify the functional groups.
- Reduction : Reduction reactions may lead to the formation of corresponding amines.
- Substitution : Substituents on the aromatic ring can be replaced.
- Cyclization : Intramolecular cyclization reactions are crucial for its formation.
- Oxidation : Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) .
- Reduction : Hydrazine hydrate , sodium borohydride (NaBH4) .
- Substitution : Alkyl halides , aryl halides .
- Cyclization : Acidic or basic conditions to promote cyclization.
Major Products:: The specific products depend on the reaction conditions. Commonly, the compound undergoes modifications in the aromatic ring or side chains.
Scientific Research Applications
This compound finds applications in various fields:
- Chemistry : As a building block for designing novel heterocyclic compounds.
- Biology : Investigating its interactions with biological targets.
- Medicine : Potential as drug candidates due to its structural features.
- Industry : Used in material science and organic electronics.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate its mode of action.
Properties
Molecular Formula |
C19H22N2O5S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
ethyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N2O5S/c1-6-26-18(23)15-10(2)20-19-21(17(22)11(3)27-19)16(15)12-7-8-13(24-4)14(9-12)25-5/h7-9,11,16H,6H2,1-5H3 |
InChI Key |
LLHFXVMRYIBJRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(S2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethylphenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11127731.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B11127732.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127743.png)
![methyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11127745.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127753.png)
![1-(4-Chlorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127760.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone](/img/structure/B11127766.png)
![ethyl 5-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11127778.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127785.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B11127789.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-isopropyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11127809.png)
![(5Z)-3-ethyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11127814.png)

![Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11127826.png)
